molecular formula C25H19ClN4O3S B2512469 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one CAS No. 2034477-82-0

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one

Numéro de catalogue: B2512469
Numéro CAS: 2034477-82-0
Poids moléculaire: 490.96
Clé InChI: KLVUKFGZBCNWMI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one is a heterocyclic molecule featuring a quinazolin-4(3H)-one core substituted with a 1,2,4-oxadiazole moiety and a 2-methoxybenzyl group. The structural complexity of this compound—specifically the 4-chlorophenyl and 2-methoxybenzyl substituents—suggests enhanced bioactivity due to electron-withdrawing and electron-donating effects, respectively. Its synthesis typically involves nucleophilic substitution and cyclization reactions, as inferred from analogous compounds .

Propriétés

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O3S/c1-32-21-9-5-2-6-17(21)14-30-24(31)19-7-3-4-8-20(19)27-25(30)34-15-22-28-23(29-33-22)16-10-12-18(26)13-11-16/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVUKFGZBCNWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one is a novel hybrid molecule that integrates the quinazolinone structure with an oxadiazole moiety. This combination is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions where quinazolinone derivatives are modified through the introduction of oxadiazole and thioether functionalities. Various synthetic routes have been explored to optimize yield and biological efficacy.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of quinazolinone derivatives. For instance, compounds with oxadiazole structures have shown promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity is often assessed using broth microdilution methods against pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundActivity Against S. aureusActivity Against E. coliActivity Against Fungi
This compoundModerateStrongModerate

Studies indicate that derivatives bearing halogen substituents exhibit enhanced antimicrobial properties compared to their non-substituted counterparts .

Anticancer Activity

Quinazolinone derivatives are recognized for their cytotoxic effects against various cancer cell lines. The hybrid nature of the compound under discussion suggests potential dual action against multiple targets in cancer cells. In vitro assays have shown that similar compounds can inhibit cell proliferation in breast cancer (MCF-7), prostate cancer (PC3), and lung cancer (A549) cell lines.

Cell LineIC50 (µM)
MCF-710
PC312
A5498

Research indicates that the incorporation of oxadiazole enhances cytotoxicity, with some derivatives achieving IC50 values significantly lower than established chemotherapeutics like paclitaxel .

Antioxidant Activity

The antioxidant capacity of quinazolinone derivatives has also been evaluated using various assays such as DPPH and ABTS radical scavenging assays. The compound has shown significant activity in scavenging free radicals, which is crucial for mitigating oxidative stress-related diseases.

Assay TypeScavenging Activity (%)
DPPH85
ABTS78

These results suggest that the compound not only serves as a potential therapeutic agent but also protects cells from oxidative damage .

Case Studies

  • Antimicrobial Efficacy : A study involving a series of quinazolinone derivatives demonstrated that those with oxadiazole rings exhibited enhanced antibacterial activity against resistant strains of E. coli and S. aureus, emphasizing the importance of structural modifications in improving biological outcomes .
  • Cytotoxicity Profiles : Another investigation revealed that certain quinazolinone-thiazole hybrids showed remarkable cytotoxic effects across multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase being elucidated through molecular docking studies .

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that derivatives of quinazolin-4(3H)-ones exhibit significant antimicrobial properties. In vitro studies show effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of the oxadiazole moiety enhances the antimicrobial activity, making these compounds promising candidates for antibiotic development .

Analgesic Properties

Certain quinazolinone derivatives have been evaluated for their analgesic effects through models such as the acetic acid-induced writhing test in mice. These studies indicate that the compound may possess pain-relieving properties comparable to established analgesics .

Anticancer Potential

The structural components of this compound suggest potential anticancer activity. Compounds featuring oxadiazole and quinazolinone frameworks have been linked to cytotoxic effects against various cancer cell lines, indicating that further investigation into their mechanism of action could yield valuable insights for cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of electron-withdrawing groups (like chlorine) and electron-donating groups (like methoxy) can significantly influence the biological activity. Modifications on the quinazolinone ring or oxadiazole moiety can lead to enhanced potency or selectivity against specific targets .

Case Study 1: Antimicrobial Efficacy

A study published in GSC Biological and Pharmaceutical Sciences reported on a series of synthesized quinazolinone derivatives, including those with oxadiazole substituents. The derivatives were tested against a panel of bacteria and fungi, revealing that some compounds exhibited higher activity than traditional antibiotics against resistant strains .

Case Study 2: Analgesic Activity Assessment

In an experimental setup assessing analgesic properties, compounds similar to 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one were evaluated using behavioral assays in rodents. Results indicated a significant reduction in pain responses compared to control groups, suggesting a viable path for further development as analgesics .

Data Table: Summary of Biological Activities

Activity TypeTested Organisms/ModelsObserved Effects
AntimicrobialStaphylococcus aureus, E. coliSignificant antibacterial activity
AnalgesicAcetic acid-induced writhing modelPain reduction comparable to analgesics
AnticancerVarious cancer cell linesCytotoxic effects observed

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The fluoro group at the 6-position of the benzo[d]thiazole ring undergoes SNAr reactions with strong nucleophiles:

  • Reaction with piperidine in DMF at 120°C yields a piperidine-substituted derivative (83% yield) .

  • Substitution with thiophenol in the presence of K₂CO₃ produces the corresponding thioether.

Mechanistic pathway :

  • Deprotonation of the nucleophile.

  • Attack at the electron-deficient C6 position of the thiazole ring.

  • Elimination of fluoride ion .

Cycloaddition Reactions

The pyrazole ring participates in 1,3-dipolar cycloadditions :

ReactantProductConditionsRef.
PhenylacetylenePyrazolo[1,5-a]pyrimidineCuI catalysis, 100°C
Nitrile oxidesPyrazolo-isoxazoline hybridsMicrowave irradiation

These reactions exploit the electron-rich nature of the pyrazole ring, with regioselectivity governed by frontier molecular orbital interactions .

Oxidation and Reduction Pathways

Oxidation :

  • The thiazole sulfur atom resists oxidation under mild conditions.

  • Strong oxidants (e.g., mCPBA) convert the thiazole to a thiazole-S-oxide derivative at 0°C (57% yield).

Reduction :

  • Catalytic hydrogenation (H₂/Pd-C) reduces the imine bond in the benzo[d]thiazol-2(3H)-ylidene moiety to a secondary amine .

Ring-Opening Reactions

Under acidic conditions (HCl/EtOH, reflux):

  • The thiazole ring undergoes acid-catalyzed hydrolysis , yielding a mercaptoaniline intermediate .

  • Subsequent reactions form thiourea derivatives when treated with isocyanates .

Comparaison Avec Des Composés Similaires

Key Observations :

  • Substitution with bulkier groups (e.g., 2,3-dimethoxyphenyl in ) increases molecular weight but may reduce bioavailability.

Antiviral Potential

  • Oxadiazol-imidazole derivatives : A structurally related compound (2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,5-dihydro-1H-imidazol-3-ium chloride) inhibits SARS-CoV 3CLpro with an IC₅₀ of 3 mM . The target compound’s 4-chlorophenyl group may similarly engage hydrophobic protease pockets.
  • Quinazolinone-isoxazole hybrids: Compounds like 24 (Table 1) exhibit moderate antiviral activity, attributed to the 4-chlorophenyl and dihydroisoxazole moieties .

Antifungal and Antibacterial Activity

  • 1,2,4-Triazole derivatives : Analogs with methylthio and methoxyphenyl groups (e.g., from ) show antifungal activity against Candida albicans (MIC = 8–16 µg/mL). The target compound’s thioether linkage may confer similar efficacy.

Q & A

Q. What are the optimal synthetic conditions for maximizing yield and purity of the compound?

The synthesis involves multi-step reactions, including cyclocondensation of precursors and functionalization of the quinazolinone core. Key parameters include:

  • Solvent selection : Methanol or ethanol for recrystallization improves purity .
  • Temperature control : Microwave-assisted synthesis reduces reaction time and enhances efficiency (e.g., 80–100°C for oxadiazole formation) .
  • Catalysts : Acidic or basic catalysts may be required depending on the reaction step (e.g., pH-12.5 for coupling reactions) .
  • Monitoring : Use TLC or HPLC to track reaction progress and confirm product purity .
StepKey ConditionsYield Optimization Strategy
Oxadiazole formationMicrowave, 80–100°CSolvent: DMF, 15–20 min
Quinazolinone functionalizationEthanol reflux, 24 hrCatalyst: K2CO3
Thioether linkagePEG-400 medium, 70–80°CHeterogeneous catalysis (Bleaching Earth Clay)

Q. Which spectroscopic techniques are most effective for structural characterization?

A combination of 1H/13C NMR , IR , and HPLC-MS is recommended:

  • NMR : Assigns protons on the quinazolinone core (δ 7.2–8.1 ppm for aromatic protons) and methoxy groups (δ 3.8–4.1 ppm) .
  • IR : Confirms thioether (C-S stretch at ~650 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
  • HPLC-MS : Validates molecular weight (e.g., m/z 506.2 [M+H]+) and purity (>95%) .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays .
  • Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide further optimization?

Focus on substituent effects:

  • 4-Chlorophenyl vs. 4-Fluorophenyl : Fluorine enhances electronegativity, improving target binding .
  • Methoxy position : Ortho-substitution (2-methoxybenzyl) increases steric hindrance, potentially reducing off-target interactions .
  • Oxadiazole vs. triazole : Oxadiazole improves metabolic stability but may reduce solubility .
SubstituentBiological ImpactReference
4-Cl on oxadiazoleEnhances kinase inhibition
2-OCH3 on benzylReduces cytotoxicity in normal cells

Q. How can contradictions in biological activity data be resolved?

  • Dose-dependent effects : Re-evaluate IC50 values across multiple concentrations .
  • Assay conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and incubation time .
  • Metabolite interference : Use LC-MS to identify degradation products during long-term assays .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Model interactions with ATP-binding pockets in kinases (e.g., EGFR) .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR models : Correlate logP values (e.g., ~3.5 for optimal permeability) with cellular uptake .

Q. How can regioselectivity challenges in synthesis be addressed?

  • Protecting groups : Use Boc for amine protection during oxadiazole formation .
  • Microwave irradiation : Enhances regioselectivity in cyclocondensation steps .
  • Chiral HPLC : Resolve enantiomers if asymmetric synthesis is required .

Methodological Notes

  • Key references : Focus on synthesis (), SAR (), and computational modeling ().

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.